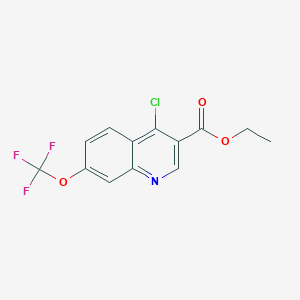

4-Chloro-7-(trifluoromethoxy)quinoline-3-carboxylic acid ethyl ester

概要

説明

4-Chloro-7-(trifluoromethoxy)quinoline-3-carboxylic acid ethyl ester is a chemical compound with the molecular formula C13H9ClF3NO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique chemical properties, which make it valuable in various scientific research and industrial applications.

作用機序

Target of Action

Ethyl 4-chloro-7-(trifluoromethoxy)quinoline-3-carboxylate is primarily used as a building block in medicinal chemistry research . It is known to interact with cell-penetrating peptides, which are the primary targets of this compound . These peptides play a crucial role in facilitating the transport of various molecules across the cell membrane .

Mode of Action

The compound enhances the cell penetration ability of the peptides . During the cell penetrating process, the trifluoromethyl group of the compound binds with protons, leading to an increase in pH and destabilization of the cell membranes . This results in the osmotic swelling of the endosome, thereby enhancing the cell penetration ability of the peptides .

Biochemical Pathways

The compound’s interaction with cell-penetrating peptides affects the endocytosis pathway . The increase in pH within the endosome disrupts its normal function, leading to its swelling and eventual rupture . This allows the peptides and any attached molecules to enter the cell cytoplasm .

Pharmacokinetics

Its structure suggests that it may have good bioavailability due to the presence of electron-withdrawing chloro and trifluoromethyl groups . These groups could potentially enhance the compound’s absorption and distribution within the body .

Result of Action

The primary result of the compound’s action is the enhanced ability of cell-penetrating peptides to transport molecules across the cell membrane . This can be particularly useful in drug delivery, where it is often challenging to get therapeutic molecules into cells .

Action Environment

The action of Ethyl 4-chloro-7-(trifluoromethoxy)quinoline-3-carboxylate can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s interaction with protons and thus its ability to disrupt endosome function . Additionally, the presence of other molecules in the environment could potentially interfere with the compound’s interaction with cell-penetrating peptides .

生化学分析

Biochemical Properties

It is known that the trifluoromethyl group can bind with protons during certain biochemical processes .

Cellular Effects

It has been suggested that attaching this compound to cell-penetrating peptides can cause the osmotic swelling of endosomes, thus enhancing the cell penetration ability of the peptides .

Molecular Mechanism

It is known that during the cell penetrating process, the trifluoromethyl group binds with protons, followed by an increase in pH and destabilization of the cell membranes .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-(trifluoromethoxy)quinoline-3-carboxylic acid ethyl ester typically involves the reaction of 4-chloroquinoline-3-carboxylic acid with trifluoromethoxy-containing reagents under specific conditions. One common method involves the use of ethyl chloroformate and a base such as triethylamine to form the ethyl ester derivative. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, leading to higher efficiency and consistency in product quality. The use of automated systems and advanced purification techniques further enhances the industrial production process.

化学反応の分析

Types of Reactions

4-Chloro-7-(trifluoromethoxy)quinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, altering its electronic properties.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, typically under basic conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.

科学的研究の応用

4-Chloro-7-(trifluoromethoxy)quinoline-3-carboxylic acid ethyl ester has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential antimicrobial and antiviral properties, making it a candidate for drug development.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its unique chemical properties.

類似化合物との比較

Similar Compounds

4-Chloro-7-trifluoromethylquinoline-3-carboxylic acid ethyl ester: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

4-Chloroquinoline-3-carboxylic acid ethyl ester: Lacks the trifluoromethoxy group, resulting in different chemical properties.

7-(Trifluoromethoxy)quinoline-3-carboxylic acid ethyl ester: Lacks the chloro group, affecting its reactivity and applications.

Uniqueness

4-Chloro-7-(trifluoromethoxy)quinoline-3-carboxylic acid ethyl ester is unique due to the presence of both chloro and trifluoromethoxy groups. These functional groups impart distinct electronic and steric properties, making the compound highly versatile for various chemical transformations and applications. The trifluoromethoxy group, in particular, enhances its stability and lipophilicity, which are advantageous in drug development and other industrial applications.

生物活性

4-Chloro-7-(trifluoromethoxy)quinoline-3-carboxylic acid ethyl ester (CAS Number: 21168-42-3) is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features both electron-withdrawing chloro and trifluoromethyl groups, which significantly influence its pharmacological properties.

- Chemical Formula : C₁₃H₉ClF₃NO₂

- Molecular Weight : 303.66 g/mol

- Melting Point : 71 °C – 72 °C

- Appearance : Solid

This compound serves as an intermediate for the synthesis of active pharmaceutical ingredients (APIs) and dye-sensitized solar cells (DSSCs), highlighting its versatility in both medicinal and material sciences .

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial properties. Its mechanism of action is believed to involve the destabilization of cell membranes, which enhances the penetration of cell-penetrating peptides (CPPs) when conjugated with this compound .

Antimicrobial Activity

A study by Huang et al. (2023) discusses the role of quinoline derivatives, including this compound, in combating bacterial infections through non-antibiotic strategies . The trifluoromethyl group in particular has been associated with increased antibacterial potency against various pathogens, including Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

The introduction of the trifluoromethyl group at the N-1 position has been shown to enhance antibacterial activity. For instance, derivatives with this modification demonstrated comparable efficacy to established antibiotics like norfloxacin against key bacterial strains . The SAR studies emphasize that modifications to the quinoline structure can lead to improved biological activities, making it a valuable scaffold for drug development.

Case Studies

-

Antibacterial Efficacy :

- A series of quinolone derivatives were synthesized, including those with trifluoromethyl substitutions. Among these, specific derivatives exhibited promising antibacterial activities comparable to conventional antibiotics, suggesting that further optimization could yield effective new treatments for resistant bacterial strains .

- Cell Penetration Enhancement :

Applications in Drug Development

The unique properties of this compound make it an attractive candidate for further development in various therapeutic areas:

- Antimicrobial Agents : Its ability to disrupt bacterial membranes positions it as a potential lead compound for developing new antibiotics.

- Drug Delivery Systems : The enhancement of CPP efficacy through this compound suggests applications in targeted drug delivery.

- Dye-Sensitized Solar Cells : Its chemical structure allows for potential use in photovoltaic applications, expanding its utility beyond pharmaceuticals .

特性

IUPAC Name |

ethyl 4-chloro-7-(trifluoromethoxy)quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF3NO3/c1-2-20-12(19)9-6-18-10-5-7(21-13(15,16)17)3-4-8(10)11(9)14/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQRIHVPOLQTQIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=C(C=CC2=C1Cl)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677852 | |

| Record name | Ethyl 4-chloro-7-(trifluoromethoxy)quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890841-23-3 | |

| Record name | Ethyl 4-chloro-7-(trifluoromethoxy)quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。